7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-Dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. For instance, if it acts as an inhibitor of JAK1 and JAK2, it could potentially suppress the JAK-STAT signaling pathway, which could lead to decreased cell proliferation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
-
Formation of the Intermediate Chalcone
Reactants: 2,3-dimethoxybenzaldehyde and 1-(2-hydroxy-6-methoxyphenyl)ethanone.
Conditions: The reaction mixture is stirred in ethanol with aqueous KOH at room temperature for 10 hours.
Product: (E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one.
-
Cyclization to Form the Triazolopyrimidine Core
Reactants: The chalcone intermediate and 1H-1,2,4-triazol-5-amine.
Conditions: The mixture is refluxed in DMF with triethylamine at 393 K for 15 hours.
Product: 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine.
-
Final Amidation Step
Reactants: The triazolopyrimidine intermediate and 2-methylaniline.
Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazolopyrimidines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: It may inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.
Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Drug Design: Used as a scaffold for designing new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
7-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: .
2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol: .
Uniqueness
Structural Features: The presence of both dimethoxyphenyl and methylphenyl groups provides unique steric and electronic properties.
Biological Activity: Exhibits a distinct profile of biological activities compared to other triazolopyrimidines, making it a valuable compound for drug discovery.
This detailed overview highlights the significance of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in various scientific and industrial fields
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-8-5-6-10-16(13)26-21(28)18-14(2)25-22-23-12-24-27(22)19(18)15-9-7-11-17(29-3)20(15)30-4/h5-12,19H,1-4H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWSYLFTXARGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(C(=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.